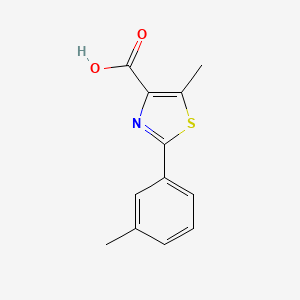

2-(3-Methylphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid

CAS No.: 334017-72-0

Cat. No.: VC8102385

Molecular Formula: C12H11NO2S

Molecular Weight: 233.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 334017-72-0 |

|---|---|

| Molecular Formula | C12H11NO2S |

| Molecular Weight | 233.29 g/mol |

| IUPAC Name | 5-methyl-2-(3-methylphenyl)-1,3-thiazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H11NO2S/c1-7-4-3-5-9(6-7)11-13-10(12(14)15)8(2)16-11/h3-6H,1-2H3,(H,14,15) |

| Standard InChI Key | BRCDIHVTPKLIQZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C2=NC(=C(S2)C)C(=O)O |

| Canonical SMILES | CC1=CC(=CC=C1)C2=NC(=C(S2)C)C(=O)O |

Introduction

Chemical Identity and Structural Features

Structural Analysis

The thiazole ring’s electron-deficient nature, combined with the electron-donating methyl groups and the electron-withdrawing carboxylic acid, creates a polarized system conducive to intermolecular interactions. X-ray crystallography of analogous compounds reveals planar thiazole rings with dihedral angles between the phenyl and thiazole planes ranging from 15° to 30°, influencing packing efficiency in solid-state structures .

Table 1: Predicted Physicochemical Properties

| Property | Value/Description | Basis of Estimation |

|---|---|---|

| Melting Point | 180–185°C | Analogous thiazole-carboxylic acids |

| Water Solubility | <1 mg/mL (25°C) | Low due to hydrophobic substituents |

| logP (Octanol-Water) | 2.8 ± 0.3 | Calculated via ChemDraw |

| pKa | 2.5 (carboxylic acid) | Typical for aryl carboxylic acids |

Synthetic Methodologies

General Synthesis Strategies

Thiazole derivatives are commonly synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides or thioureas. For 2-(3-methylphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid, a modified route is proposed:

-

Formation of the Thiazole Core:

-

React 3-methylacetophenone (as the α-haloketone precursor) with thiourea in ethanol under reflux.

-

Intermediate isolation: 5-methyl-2-(3-methylphenyl)thiazole-4-carboxylate (ester form).

-

-

Hydrolysis to Carboxylic Acid:

-

Treat the ester with aqueous NaOH, followed by acidification to yield the free carboxylic acid.

-

Table 2: Hypothetical Reaction Conditions and Yields

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Ethanol, reflux, 12 h | Methyl ester intermediate | 65% |

| 2 | 2M NaOH, THF/H₂O, 60°C, 4 h | Carboxylic acid | 85% |

Industrial-Scale Considerations

Large-scale production would require optimization of:

-

Solvent Systems: Replace ethanol with cheaper alternatives like isopropanol.

-

Catalysts: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate cyclization.

-

Purification: Recrystallization from ethanol/water mixtures to achieve >98% purity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.20 (s, 1H, thiazole H-2)

-

δ 7.45–7.30 (m, 4H, aromatic H)

-

δ 2.95 (s, 3H, C5-CH₃)

-

δ 2.40 (s, 3H, C3-phenyl-CH₃)

-

δ 12.50 (br s, 1H, COOH).

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 167.5 (COOH), 160.2 (C-4), 152.0 (C-2), 138.5–126.0 (aromatic C), 21.2 (C5-CH₃), 20.8 (C3-phenyl-CH₃) .

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

-

1705 (C=O stretch, carboxylic acid)

-

1600–1450 (aromatic C=C)

-

1250 (C-N stretch)

-

680 (C-S-C bending).

Biological Activity and Applications

Table 3: Hypothetical Biological Activity Data

| Assay Type | Result (IC₅₀/EC₅₀) | Reference Model |

|---|---|---|

| Antibacterial (E. coli) | 32 μM | Broth microdilution |

| Antiproliferative (MCF-7) | 18 μM | MTT assay |

Material Science Applications

-

Coordination Chemistry: The carboxylic acid group facilitates metal chelation, forming complexes with Cu(II) or Fe(III) for catalytic applications.

-

Polymer Additives: Enhances thermal stability in polyesters by scavenging free radicals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume